molecular formula C16H21N3O8S B565602 (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 CAS No. 1246818-66-5

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6

Cat. No.: B565602
CAS No.: 1246818-66-5
M. Wt: 421.454
InChI Key: DOPMBTATMGPZGH-UCPKCHBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidine ring, and deuterated carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitrophenyl group, and the incorporation of the deuterated carbamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and sulfonyloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the deuterated carbamoyl groups may influence the compound’s stability and reactivity. The pyrrolidine ring can provide structural rigidity and influence the compound’s overall conformation, affecting its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of deuterium atoms can also enhance the compound’s stability and alter its reactivity compared to non-deuterated analogs.

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S/c1-17(2)15(20)14-8-13(27-28(3,24)25)9-18(14)16(21)26-10-11-4-6-12(7-5-11)19(22)23/h4-7,13-14H,8-10H2,1-3H3/t13-,14+/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPMBTATMGPZGH-UCPKCHBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.